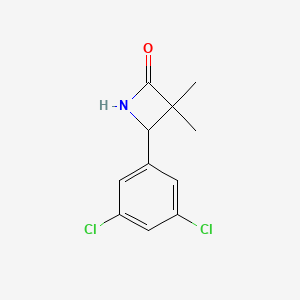

4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one, also known as DDA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of azetidinone derivatives, which have been studied extensively for their diverse biological activities. In

Aplicaciones Científicas De Investigación

Corrosion Inhibition

4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one and related compounds have demonstrated effectiveness as corrosion inhibitors. For example, a study examined thiazole derivatives, including one structurally similar to the chemical , for their ability to inhibit corrosion of oil-well tubular steel in hydrochloric acid solutions. These inhibitors showed increased efficiency with higher concentrations and adhered to the Langmuir adsorption isotherm model. Their action was characterized as mixed-type inhibition, combining both anodic and cathodic effects (Yadav, Sharma, & Kumar, 2015).

Antimicrobial and Antifungal Properties

Compounds structurally related to 4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one have been explored for their potential antimicrobial and antifungal activities. A study synthesized nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, which were tested for their effectiveness against various bacterial and fungal strains (Mistry & Desai, 2006).

Inhibitory Effects in Biochemical Processes

Derivatives of this compound have been studied for their inhibitory effects on certain biochemical processes. For example, one study compared the properties of 3-(3,4-dichlorophenyl)1,1-dimethylurea (a structurally related compound) with other inhibitors in the mitochondrial respiratory chain of Saccharomyces cerevisiae. The findings indicated that these compounds could inhibit electron transport between cytochromes b and c1, affecting cellular respiration (Convent & Briquet, 1978).

Pharmacological Research

Certain derivatives of 4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one have been investigated for their potential as pharmacological research tools and drug leads. For instance, a study identified a nonpeptidic agonist of the urotensin-II receptor, a compound structurally similar to the chemical , which could be beneficial for further pharmaceutical development (Croston et al., 2002).

Tubulin-Targeting Antitumor Agents

Research into 3-phenoxy-1,4-diarylazetidin-2-ones, closely related to the chemical , has led to the discovery of potent antiproliferative compounds with potential as tubulin-targeting antitumor agents. These compounds were found to inhibit tubulin polymerization and disrupt microtubular structures in cancer cells, indicating their potential in cancer therapy (Greene et al., 2016).

Propiedades

IUPAC Name |

4-(3,5-dichlorophenyl)-3,3-dimethylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO/c1-11(2)9(14-10(11)15)6-3-7(12)5-8(13)4-6/h3-5,9H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFZLRBWMKKLTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC1=O)C2=CC(=CC(=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2470180.png)

![(E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2470182.png)

![3-(2-Fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2470187.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2470195.png)